6-Bromo-4-nitro-1H-indazole-3-carboxylic acid
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Overview
Description
6-Bromo-4-nitro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-nitro-1H-indazole-3-carboxylic acid typically involves the bromination and nitration of indazole derivatives. One common method includes the reaction of 4-nitroindazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-nitro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas or metal hydrides.
Substitution: Halogen substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4-amino-1H-indazole derivatives.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
6-Bromo-4-nitro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-nitro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. The nitro and bromo groups play a crucial role in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 4-Nitro-1H-indazole-3-carboxylic acid
- 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
Comparison: 6-Bromo-4-nitro-1H-indazole-3-carboxylic acid stands out due to the presence of both bromo and nitro groups, which confer unique chemical properties and reactivity. This dual substitution enhances its potential for diverse applications compared to compounds with single substitutions .
Properties
Molecular Formula |
C8H4BrN3O4 |
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Molecular Weight |
286.04 g/mol |
IUPAC Name |
6-bromo-4-nitro-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrN3O4/c9-3-1-4-6(5(2-3)12(15)16)7(8(13)14)11-10-4/h1-2H,(H,10,11)(H,13,14) |
InChI Key |
QRUPRSQPZYYTIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
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